3-(1H-pyrrol-1-yl)-N-[5-(trifluoromethyl)pyridin-2-yl]propanamide
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Overview
Description
3-(1H-pyrrol-1-yl)-N-[5-(trifluoromethyl)-2-pyridinyl]propanamide is a synthetic organic compound that belongs to the class of pyrrole derivatives. This compound is characterized by the presence of a pyrrole ring and a pyridine ring, both of which are important structural motifs in medicinal chemistry. The trifluoromethyl group attached to the pyridine ring enhances the compound’s lipophilicity and metabolic stability, making it a valuable candidate for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-pyrrol-1-yl)-N-[5-(trifluoromethyl)-2-pyridinyl]propanamide typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.
Introduction of the Pyridine Ring: The pyridine ring can be introduced through a nucleophilic aromatic substitution reaction, where a suitable pyridine derivative reacts with a nucleophile.
Attachment of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Formation of the Amide Bond: The final step involves the formation of the amide bond between the pyrrole and pyridine rings. This can be achieved through a coupling reaction using reagents such as carbodiimides or acyl chlorides.
Industrial Production Methods
Industrial production of 3-(1H-pyrrol-1-yl)-N-[5-(trifluoromethyl)-2-pyridinyl]propanamide may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole N-oxides.
Reduction: Reduction reactions can target the pyridine ring, converting it to a dihydropyridine derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the trifluoromethyl-substituted pyridine ring.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Pyrrole N-oxides.
Reduction: Dihydropyridine derivatives.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
3-(1H-pyrrol-1-yl)-N-[5-(trifluoromethyl)-2-pyridinyl]propanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurological disorders.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 3-(1H-pyrrol-1-yl)-N-[5-(trifluoromethyl)-2-pyridinyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s trifluoromethyl group enhances its binding affinity and selectivity towards these targets. Upon binding, it can modulate the activity of the target protein, leading to downstream effects on cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share the pyrrole and pyridine rings but differ in the substitution pattern and functional groups.
Trifluoromethyl-substituted pyridines: Compounds with a trifluoromethyl group attached to the pyridine ring, similar to the target compound.
Uniqueness
3-(1H-pyrrol-1-yl)-N-[5-(trifluoromethyl)-2-pyridinyl]propanamide is unique due to the specific combination of the pyrrole and pyridine rings with the trifluoromethyl group. This structural arrangement imparts distinct physicochemical properties, such as enhanced lipophilicity and metabolic stability, which are advantageous for its applications in medicinal chemistry and other fields.
Properties
Molecular Formula |
C13H12F3N3O |
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Molecular Weight |
283.25 g/mol |
IUPAC Name |
3-pyrrol-1-yl-N-[5-(trifluoromethyl)pyridin-2-yl]propanamide |
InChI |
InChI=1S/C13H12F3N3O/c14-13(15,16)10-3-4-11(17-9-10)18-12(20)5-8-19-6-1-2-7-19/h1-4,6-7,9H,5,8H2,(H,17,18,20) |
InChI Key |
UGYYDBSCUIYFHB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=C1)CCC(=O)NC2=NC=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
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